molecular formula C11H7ClO2 B12339878 (5-Chlorofuran-2-yl)(phenyl)methanone CAS No. 14360-55-5

(5-Chlorofuran-2-yl)(phenyl)methanone

Cat. No.: B12339878
CAS No.: 14360-55-5
M. Wt: 206.62 g/mol
InChI Key: RLNRVYWKYYSVAU-UHFFFAOYSA-N
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Description

(5-Chlorofuran-2-yl)(phenyl)methanone (CAS: N/A; molecular formula: C₁₁H₇ClO₂) is a furan-derived aromatic ketone characterized by a chlorine substituent at the 5-position of the furan ring and a phenyl group attached to the carbonyl carbon. This compound is synthesized via organocatalytic C–H bond arylation of aldehydes, as demonstrated in the preparation of 4l (yield: 51%), followed by purification via flash chromatography . Key spectral data include:

  • ¹H NMR: δ 7.97 (dd, J = 8.3, 1.3 Hz), 7.71 (dd, J = 1.7, 0.7 Hz), 6.60 (dd, J = 3.5, 1.7 Hz).
  • ¹³C NMR: δ 182.6 (carbonyl), 152.3, 147.1 (furan carbons) .

The furan ring’s electron-rich nature and chlorine’s electronegativity make this compound a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No.

14360-55-5

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

(5-chlorofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C11H7ClO2/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

RLNRVYWKYYSVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-2-furanyl)phenyl- typically involves the reaction of 5-chloro-2-furanyl with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

5-chloro-2-furanyl+benzoyl chloridepyridine, refluxMethanone, (5-chloro-2-furanyl)phenyl-\text{5-chloro-2-furanyl} + \text{benzoyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{Methanone, (5-chloro-2-furanyl)phenyl-} 5-chloro-2-furanyl+benzoyl chloridepyridine, reflux​Methanone, (5-chloro-2-furanyl)phenyl-

Industrial Production Methods

On an industrial scale, the production of Methanone, (5-chloro-2-furanyl)phenyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-chloro-2-furanyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

(5-Chlorofuran-2-yl)(phenyl)methanone has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Several studies have indicated that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of furan compounds have shown activity against various bacterial strains, suggesting that (5-Chlorofuran-2-yl)(phenyl)methanone could be developed as a new antimicrobial agent .
  • Anticancer Properties : Research has highlighted the potential of furan derivatives in cancer therapy. A study demonstrated that modifications to the furan ring could enhance bioactivity against cancer cells, indicating that (5-Chlorofuran-2-yl)(phenyl)methanone may serve as a scaffold for developing anticancer drugs .

Biochemical Probes

The compound may act as a biochemical probe for studying biological processes. Its ability to interact with specific molecular targets makes it valuable in research aimed at understanding disease mechanisms or drug interactions .

Antiviral Activity

A notable study focused on the design of non-nucleoside inhibitors for respiratory viruses, where similar furan derivatives were tested for their ability to inhibit viral replication. Compounds were screened for their efficacy against viral RNA synthesis, revealing promising candidates with low effective concentrations . This suggests that (5-Chlorofuran-2-yl)(phenyl)methanone could also be explored for antiviral applications.

Structure-Activity Relationship Studies

Research has shown that modifying substituents on the furan ring significantly affects biological activity. For example, studies indicated that specific substitutions improved the selectivity index and potency of similar compounds against various biological targets . These insights underline the importance of structural modifications in enhancing the therapeutic potential of (5-Chlorofuran-2-yl)(phenyl)methanone.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesNotable Activities
5-Chloro-N-(piperidin-1-yl)furan-2-carboxamideChlorine on furan; piperidineAntimicrobial properties
3-(Bromomethyl)-6-chloroquinolin-2(1H)-oneBromine and chlorine substitutionsAnticancer effects
6-(Trifluoromethyl)-4-pyridoneTrifluoromethyl group; pyridoneAntiviral activity

Mechanism of Action

The mechanism of action of Methanone, (5-chloro-2-furanyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

a) Benzofuran Derivatives
  • (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (C₁₆H₁₁NO₅): Structure: Benzofuran core with nitro (-NO₂) and methoxy (-OCH₃) substituents. Activity: Exhibits antimicrobial (highest in 2a) and antioxidant (highest in 2d) properties .
b) Pyrrole Derivatives
  • (5-Chloro-1H-pyrrol-2-yl)(phenyl)methanone (C₁₁H₈ClNO): Structure: Pyrrole ring with chlorine at the 5-position. Molecular Weight: 205.64 g/mol . Key Difference: Pyrrole’s nitrogen atom introduces hydrogen-bonding capabilities, altering solubility and reactivity.

Substituent Variations

a) Nitro and Methoxy Groups
  • (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Derivatives: Activity: Alkoxy chains (e.g., methoxy, ethoxy) modulate lipophilicity, affecting membrane permeability in antimicrobial assays .
b) Amino and Hydroxy Groups
  • 4-Amino-3-(1H-indol-1-yl)phenylmethanone: Structure: Indole and hydroxyphenyl substituents. ADMET Profile: High oral bioavailability and Caco-2 permeability due to balanced log P (~-5.00 to -6.00) . Key Difference: Hydroxy and amino groups improve water solubility but may reduce metabolic stability.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity
(5-Chlorofuran-2-yl)(phenyl)methanone C₁₁H₇ClO₂ 206.63 Cl (furan) N/A Intermediate
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone C₁₆H₁₁NO₅ 297.26 NO₂, OCH₃ (benzofuran) N/A Antimicrobial
[5-Chloro-2-(methylamino)phenyl]phenylmethanone C₁₄H₁₂ClNO 245.71 Cl, NHCH₃ (phenyl) N/A Pharmaceutical impurity

Biological Activity

(5-Chlorofuran-2-yl)(phenyl)methanone, a compound characterized by its unique furan and phenyl moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of (5-Chlorofuran-2-yl)(phenyl)methanone can be represented as follows:

C11H8ClO\text{C}_{11}\text{H}_{8}\text{ClO}

his compound features a chlorinated furan ring, which is known for its diverse pharmacological properties. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of (5-Chlorofuran-2-yl)(phenyl)methanone is primarily attributed to its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in various biochemical pathways. For instance, the compound has been investigated for its ability to inhibit key enzymes associated with cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that (5-Chlorofuran-2-yl)(phenyl)methanone exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising profile for further development as an antibacterial agent .

Anticancer Properties

The anticancer potential of (5-Chlorofuran-2-yl)(phenyl)methanone has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis in these cell lines, with IC50 values reported between 20 to 30 µM. Flow cytometry analysis revealed that the compound triggers late-stage apoptosis, suggesting a mechanism that may involve DNA damage and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialGram-positive bacteria10 - 50 µg/mL
AnticancerMCF-7, A549 cells20 - 30 µM

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of (5-Chlorofuran-2-yl)(phenyl)methanone against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in treating infections caused by resistant strains.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent decrease in cell viability, corroborating the compound's potential as an anticancer agent .

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